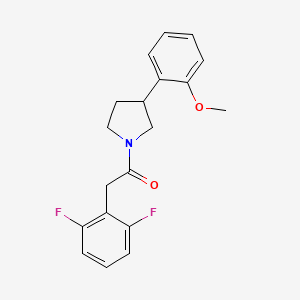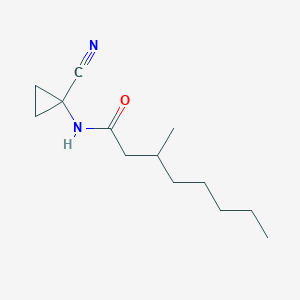
N-(1-Cyanocyclopropyl)-3-methyloctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Cyanocyclopropyl)-3-methyloctanamide” is a complex organic compound. Compounds with similar structures, such as “2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride”, have been identified . These compounds often have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, a process for producing “(S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-4-fluoro-4-methylpentanamide” involves the reaction of the acid or its salts with another compound in a solvent in the presence of the n-propanephosphonic acid anhydride and a base .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, “N-[4-(1-cyanocyclopropyl)phenyl]-2-[N-methyl(4-chlorobenzene)sulfonamido]acetamide” has a molecular formula of C19H18ClN3O3S .Chemical Reactions Analysis
Compounds with a cyanocyclopropyl group can participate in a variety of chemical reactions. For example, cyanoacetamide-N-derivatives are considered important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, “N-(1-cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-yl]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide” is a solid at room temperature .科学的研究の応用
Plant Biology and Ethylene Response Inhibition
Compounds Interacting with the Ethylene Receptor in Plants : Research has identified compounds that interact with the ethylene receptor in plants, affecting their response to ethylene—a crucial hormone in plant aging and ripening processes. Some compounds, notably 1-methylcyclopropene (1-MCP), have been utilized to inhibit the ethylene response, extending the lifespan of various plant materials, including fruits, vegetables, and flowers. This application has significant implications for agriculture and horticulture, allowing for extended storage and transport times for perishable goods (Sisler & Serek, 2003).
Medicinal Chemistry
Anti-Inflammatory and Cytoprotective Agents : Cyclopropyl-containing compounds have been studied for their chemical reactivity and biological potency. Novel monocyclic cyanoenones, for example, have shown remarkable potency in biological assays, surpassing that of certain pentacyclic triterpenoids in anti-inflammatory and cytoprotective applications. These findings suggest potential therapeutic applications in controlling inflammation and protecting cells from damage (Zheng et al., 2012).
Organic Chemistry
Difunctionalization of Cyclopropyl Amines : The difunctionalization of cyclopropylamines has been explored, utilizing electrophilic iodinating reagents in conjunction with nucleophiles to achieve a 1,3-difunctionalization. This process demonstrates the versatility of cyclopropylamines in synthetic organic chemistry, providing a methodology for introducing multiple functional groups in a controlled manner (Wang & Zheng, 2019).
Lewis Acid-Catalyzed Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild procedure for synthesizing complex molecules. This methodology has been applied in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, highlighting the utility of cyclopropane-containing molecules in the development of new pharmaceuticals (Lifchits & Charette, 2008).
作用機序
Target of Action
The primary target of N-(1-Cyanocyclopropyl)-3-methyloctanamide is Cathepsin S , a cysteine protease enzyme . Cathepsin S plays a crucial role in various biological processes, including protein degradation and antigen presentation .
Mode of Action
This compound interacts with Cathepsin S by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction disrupts the normal functioning of Cathepsin S, leading to changes in the biochemical processes it mediates.
Biochemical Pathways
The inhibition of Cathepsin S affects several biochemical pathways. For instance, it can disrupt protein degradation, a process crucial for maintaining cellular homeostasis . Additionally, it can affect antigen presentation, a key process in immune responses . The downstream effects of these disruptions can vary, potentially leading to changes in cell function and overall organism health.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall effectiveness.
Result of Action
The inhibition of Cathepsin S by this compound can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation, potentially leading to accumulation of unnecessary proteins within cells . Additionally, it can affect immune responses by disrupting antigen presentation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyloctanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-4-5-6-11(2)9-12(16)15-13(10-14)7-8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIXWYZVWCBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC(=O)NC1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)
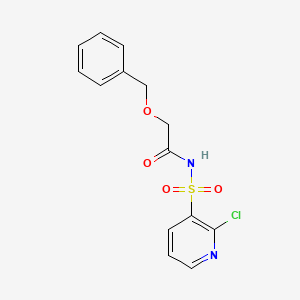
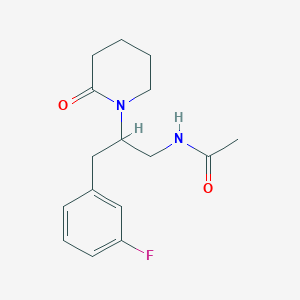
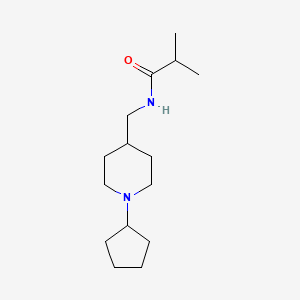
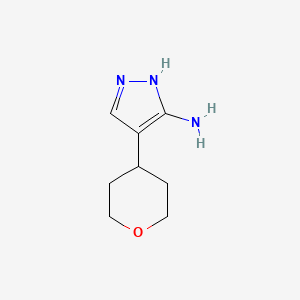

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
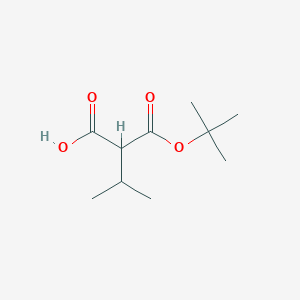
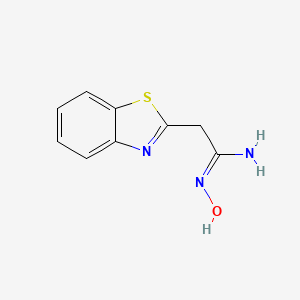
![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
